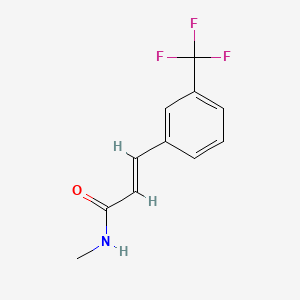

N-Methyl-m-(trifluoromethyl)cinnamamide

Description

Structure

3D Structure

Properties

CAS No. |

93040-59-6 |

|---|---|

Molecular Formula |

C11H10F3NO |

Molecular Weight |

229.20 g/mol |

IUPAC Name |

(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+ |

InChI Key |

YEBIYCKHVHLBHN-AATRIKPKSA-N |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |

Canonical SMILES |

CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl M Trifluoromethyl Cinnamamide and Its Analogs

Conventional Synthetic Routes to Cinnamamide (B152044) Core Structures

The foundational approach to synthesizing the cinnamamide core involves the coupling of a cinnamic acid derivative with an appropriate amine. This can be achieved through several well-established chemical reactions, each with its own set of advantages and limitations.

Amide Formation from Cinnamic Acid Derivatives and Amines

The direct reaction between cinnamic acid and an amine to form an amide is a fundamental transformation in organic synthesis. researchgate.net This process, known as amidation, can be facilitated in various ways to achieve high yields and purity. One straightforward method involves the condensation of 3-(trifluoromethyl)benzaldehyde (B1294959) with methylamine (B109427), followed by amidation with acryloyl chloride to yield N-Methyl-m-(trifluoromethyl)cinnamamide.

A highly effective and common method for amide synthesis involves the conversion of the carboxylic acid group of cinnamic acid into a more reactive acid chloride. researchgate.net This is typically achieved by treating the cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netoc-praktikum.de The resulting cinnamoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine, such as methylamine, to form the desired cinnamamide. This two-step process is often preferred due to its high efficiency and the ease of reaction, although it requires the handling of corrosive and moisture-sensitive reagents. researchgate.net The reaction of trans-cinnamic acid chloride with ammonia, for instance, produces cinnamic acid amide in good yields. oc-praktikum.de

To circumvent the use of harsh reagents like thionyl chloride, a variety of coupling agents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing for a milder and often more selective reaction with the amine.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : HATU is a highly efficient peptide coupling reagent that is also widely used for the synthesis of other amides. wikipedia.orgenamine.nethighfine.com It activates the carboxylic acid by forming an active ester, which then reacts with the amine. highfine.com This method is particularly useful for sterically hindered substrates and helps to minimize racemization when dealing with chiral molecules. highfine.com The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent such as DMF. wikipedia.org

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : EDC·HCl is a water-soluble carbodiimide (B86325) that is a popular choice for amide bond formation. analis.com.mybiosynth.com It activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. analis.com.my The urea (B33335) byproduct is water-soluble, simplifying the purification process. analis.com.my The efficiency of EDC·HCl can be enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Optimized conditions for the amidation of cinnamic acid using EDC·HCl have been reported, achieving high yields. analis.com.my

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : COMU is a third-generation uronium-type coupling reagent that offers several advantages, including high reactivity and solubility. luxembourg-bio.com It is based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and has a morpholino group that influences its properties. luxembourg-bio.com COMU has been shown to be highly effective in peptide synthesis and can be used for the formation of other amide bonds, with the benefit of producing water-soluble byproducts that are easily removed. luxembourg-bio.com

| Coupling Agent | Common Additives | Typical Solvents | Key Features |

| HATU | DIEA, Triethylamine | DMF, other polar aprotic solvents | High efficiency, good for hindered substrates, low racemization. wikipedia.orghighfine.com |

| EDC·HCl | HOBt, DMAP | THF, DCM | Water-soluble byproducts, simplifies purification. analis.com.mybiosynth.com |

| COMU | DIEA | DMF | High reactivity, water-soluble byproducts, less hazardous than benzotriazole-based reagents. luxembourg-bio.com |

Lewis acids can be employed to catalyze the amidation of carboxylic acids. For instance, borane (B79455) (BH₃) in the form of an amine-borane complex can facilitate the formation of amides from cinnamic acid. beilstein-journals.org This method proceeds via a triacyloxyborane–amine complex to yield the corresponding amides in good yields. beilstein-journals.org Another approach utilizes boric acid as a catalyst for the direct amidation of cinnamic acid with an amine, offering an environmentally friendly and inexpensive alternative. researchgate.net

In a push towards more sustainable chemical processes, solvent-free amidation techniques have been developed. These methods reduce waste and can lead to more efficient reactions. One notable example is the use of graphene oxide as a catalyst for the direct amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org The reaction is believed to proceed through hydrogen-bonding activation, and the graphene oxide catalyst can be recycled multiple times without a significant loss of activity. beilstein-journals.org Infrared irradiation has also been successfully used to promote the solvent-free synthesis of cinnamamides from cinnamic acid derivatives and amines, with yields ranging from 50% to 85%. scirp.org

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific examples for this compound are not detailed, mechanochemical methods are increasingly being applied to amide bond formation in general. This approach can lead to faster reaction times, higher yields, and a reduction in waste.

Aldol Condensation for Cinnamaldehyde (B126680) Precursors

The synthesis of the cinnamaldehyde backbone, which is a key precursor to this compound, is often achieved through an Aldol condensation reaction. A patented method describes the one-step Aldol condensation of m-trifluoromethyl benzaldehyde (B42025) with acetaldehyde (B116499) in the presence of an alkaline catalyst to produce m-trifluoromethyl cinnamaldehyde. google.com This approach is noted for its short synthetic route and mild reaction conditions, making it suitable for large-scale industrial production. google.com

The choice of catalyst and solvent is crucial for the success of this condensation. While common inorganic bases like sodium carbonate or strong bases like sodium hydroxide (B78521) result in no reaction or impure products, specific organic bases have proven more effective. google.com The reaction demonstrates good yields and high purity when using 1,8-Diazabicycloundec-7-ene (DBU) as the catalyst in an organic solvent such as tetrahydrofuran. google.com

Table 1: Aldol Condensation Reaction Conditions

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Key Outcome |

|---|---|---|---|---|---|

| m-trifluoromethyl benzaldehyde, Acetaldehyde | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran | 48 hours | 20-25 °C | Product purity >98% |

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (-CF3) group into the molecular structure is a key step that significantly influences the compound's properties. nih.govmdpi.com Various methods have been developed for this purpose, ranging from nucleophilic aromatic substitution to specific fluorination reactions.

Introduction of Trifluoromethyl Group via Specific Fluorination Reactions

Transition-metal-catalyzed reactions have become a powerful method for incorporating fluorine-containing groups into organic molecules. beilstein-journals.org These methods can involve nucleophilic, electrophilic, or radical trifluoromethylation pathways. beilstein-journals.org The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability and lipophilicity. nih.gov Various novel trifluoromethylation reagents have been developed, offering a range of options for effecting these transformations. beilstein-journals.org For instance, copper-mediated aryl fluorination has been demonstrated for the nucleophilic fluorination of arylpotassium trifluoroborates. beilstein-journals.org

N-Trifluoromethyl Amide Preparation (e.g., using Isothiocyanate and AgF)

A direct method for the synthesis of N-trifluoromethyl amides involves the use of isothiocyanates in the presence of silver fluoride (B91410) (AgF). researchgate.netnih.gov This strategy allows for the preparation of N-trifluoromethyl amides from carboxylic acid halides and esters under mild, room temperature conditions. researchgate.netnih.gov In this process, the isothiocyanate is desulfurized by AgF, and the resulting intermediate is then acylated to form the desired N-trifluoromethyl amide. researchgate.netnih.gov This method is noted for its broad scope and the ready availability of the starting materials. researchgate.netnih.gov An indirect approach to N-CF3 amides has also been successful, focusing on the derivatization of stable N-CF3 carbamoyl (B1232498) fluorides, which are themselves prepared through the AgF-mediated desulfurization of isothiocyanates. nih.gov

N-Alkylation and Other Substituent Modifications

The final step in the synthesis of this compound involves the formation of the amide bond and the introduction of the N-methyl group. The synthesis can be achieved through the condensation of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by amidation with acryloyl chloride. ontosight.ai

More generally, N-alkylation of amides can be achieved through various methods, including the use of alcohols as alkylating agents. researchgate.netrsc.org Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to be an efficient, atom-economic, and base-free method that proceeds with excellent retention of stereochemical integrity. nih.gov Another approach involves a selective Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides, which avoids the use of large amounts of bases and generates water as the only byproduct. rsc.org

Stereoselective Synthesis of (E)- and (Z)-Isomers

Cinnamamides typically exist as the thermodynamically more stable E-isomer. However, the synthesis of the less stable Z-isomer is of significant interest. nih.gov Photocatalytic methods have been developed for the E to Z isomerization of cinnamamides. researchgate.net These reactions often utilize a photosensitizer and visible light to achieve the conversion. nih.govresearchgate.net

One approach employs a recycling photoreactor with an immobilized photosensitizer to facilitate rapid photoisomerization, followed by separation of the Z/E diastereomers using high-performance liquid chromatography. nih.gov Another efficient method uses a low concentration of an organic photosensitizer, 4CzIPN, to convert the E-cinnamamide to the Z configuration in high yield. researchgate.net Visible-light-driven isomerization using an iridium-based photocatalyst has also been reported for the synthesis of (Z)-cinnamate derivatives. thieme-connect.com

Table 2: Photocatalytic E → Z Isomerization of Cinnamamides

| Catalyst/Photosensitizer | Light Source | Key Features | Reference |

|---|---|---|---|

| Immobilized thioxanthone | Not specified | Recycling photoreactor, HPLC separation | nih.gov |

| 4CzIPN (0.01 mol%) | Visible light | High yield (99%), Z/E ratio of 95:5 | researchgate.net |

| Ir2(ppy)4Cl2 (1 mol%) | Blue LED lamp | Practical for large-scale synthesis | thieme-connect.com |

| (-)-Riboflavin (vitamin B2) | Irradiation at λ = 402 nm | Bio-inspired, inexpensive catalyst | researchgate.netburleylabs.co.uk |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its analogs, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. While specific literature on green methodologies for this compound is scarce, several sustainable approaches developed for the synthesis of cinnamamides can be applied. These include biocatalysis, the use of novel catalytic systems, alternative energy sources, and solvent-free conditions.

Traditional methods for synthesizing cinnamamides often rely on stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which generate significant waste and can cause environmental issues. mdpi.com Green approaches aim to replace these reagents with catalytic and more sustainable alternatives.

Biocatalytic Synthesis

Enzymatic catalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases, in particular, have been effectively used for the amidation of cinnamic acid derivatives. A notable example is the use of immobilized lipase (B570770) from Thermomyces laguginosus (Lipozyme® TL IM) to catalyze the synthesis of various cinnamamides from methyl cinnamates and amines. mdpi.com This biocatalytic method has been successfully implemented in continuous-flow microreactors, which significantly reduces reaction times compared to batch processes. mdpi.com

For the synthesis of this compound, a similar strategy could be employed, reacting methyl m-(trifluoromethyl)cinnamate with methylamine in the presence of an immobilized lipase. The use of a greener solvent like tert-amyl alcohol has proven effective in such systems. mdpi.com The key advantages of this approach are the mild reaction temperatures (e.g., 45 °C), short reaction times (around 40 minutes in a microreactor), and the reusability of the enzyme catalyst. mdpi.com

| Catalyst | Reactants | Solvent | Conditions | Conversion/Yield | Reference |

| Lipozyme® TL IM | Methyl 4-chlorocinnamate, Phenylethylamine | tert-Amyl alcohol | 45 °C, 40 min (Flow) | 91.3% Conversion | mdpi.com |

| Novozym® 435 | Hydroxycinnamate, Phenylethylamines | Methyl tert-butyl ether (MTBE) | ~24 h (Batch) | 65–93% Yield | mdpi.com |

Catalytic Direct Amidation

Direct amidation of carboxylic acids with amines is a highly atom-economical process as water is the only byproduct. Several catalytic systems have been developed to facilitate this reaction under green conditions.

Boron-Based Catalysts : Boronic acids have been identified as effective catalysts for direct amidation. beilstein-journals.org Furthermore, solid-supported phenylboronic acid has been developed, which can be reused multiple times without a significant loss of activity, enhancing the sustainability of the process. beilstein-journals.org

Graphene Oxide : Graphene oxide has been utilized as a catalyst for the direct, solvent-free synthesis of cinnamamides from cinnamic acid. beilstein-journals.org This method benefits from catalyst recyclability and the elimination of hazardous solvents. beilstein-journals.org

Metal-Based Catalysts : Earth-abundant and low-cost transition metals offer a green alternative to precious metal catalysts. A biogenic carbonate of CuO–CaCO3 has been shown to catalyze solvent- and additive-free amidation reactions in the open air, minimizing waste and promoting eco-compatibility. beilstein-journals.org

These catalytic methods could be directly applied to the reaction between m-(trifluoromethyl)cinnamic acid and methylamine.

| Catalyst System | Reactants | Conditions | Key Features | Reference |

| Graphene Oxide | Cinnamic acid, Amine | Solvent-free | Recyclable catalyst | beilstein-journals.org |

| CuO–CaCO3 | Cinnamic acid, Amine | Solvent-free, Additive-free, Air | Ecocompatible, Minimal waste | beilstein-journals.org |

| Solid-supported Phenylboronic acid | Cinnamic acid, Amine | Toluene, Reflux | Reusable catalyst | beilstein-journals.org |

Alternative Energy Sources and Solvent-Free Conditions

The use of alternative energy sources like microwave and infrared irradiation can dramatically accelerate chemical reactions, often enabling solvent-free conditions.

Microwave-Assisted Synthesis : Microwave irradiation has been successfully used for the direct amidation of cinnamic acid, significantly reducing reaction times. beilstein-journals.org For instance, the synthesis of α-methyl cinnamic acid derivatives has been achieved under solvent-free conditions using sodium hydroxide as a catalyst with microwave heating, resulting in high yields in a matter of seconds. theaic.org This approach is highly promising for the rapid and efficient synthesis of this compound.

Infrared Irradiation : A solventless method using infrared light has been developed to form carboxamides from cinnamic acid derivatives and primary amines, with yields ranging from 50% to 85%. scirp.org The presence of a trifluoromethyl group has been shown to be compatible with this methodology, resulting in good yields. scirp.org

Solvent-Free Trituration : A simple and efficient solvent-free procedure involves the trituration (grinding) of a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating. researchgate.net This method avoids the use of any solvent, leading to high-purity products and easy work-up. researchgate.net

| Method | Catalyst/Conditions | Key Advantages | Reference |

| Microwave Irradiation | N-fluorobenzenesulfonimide (NFSi) | Rapid reaction, Scalable | beilstein-journals.org |

| Infrared Irradiation | 140-160 °C | Solvent-free, Good yields | scirp.org |

| Trituration & Heating | Boric acid | Solvent-free, High purity | researchgate.net |

By integrating these green chemistry approaches—such as utilizing biocatalysts in continuous-flow systems, employing recyclable heterogeneous catalysts, and leveraging solvent-free conditions with alternative energy sources—the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Cinnamamide (B152044) Formation Reactions

The synthesis of cinnamamides, including the N-methyl-m-(trifluoromethyl) derivative, can be achieved through several mechanistic pathways, primarily involving the formation of an amide bond between a cinnamic acid derivative and an amine.

Common synthetic strategies include:

Activation of Carboxylic Acids: A prevalent method involves converting the carboxylic acid of m-(trifluoromethyl)cinnamic acid into a more reactive species, such as an acid chloride using reagents like thionyl chloride or phosphoryl chloride. researchgate.net This activated intermediate then readily reacts with methylamine (B109427) to form the target amide.

Coupling Reagents: Direct amidation can be facilitated by coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid in situ for nucleophilic attack by the amine. researchgate.netmdpi.com

Catalytic Direct Amidation: Greener and more efficient methods employ catalysts to directly form the amide bond. For instance, boric acid has been used to catalyze the direct amidation of cinnamic acid with amines. researchgate.net

Enzymatic Synthesis: Biocatalytic methods, such as using the enzyme Lipozyme® TL IM, can synthesize cinnamamides from methyl cinnamates and amines. The mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon. mdpi.com

Photocatalysis: Visible-light-mediated approaches using catalysts like iridium complexes can promote cinnamamide synthesis through the formation of an acyl radical intermediate. beilstein-journals.org

Interactive Table: Comparison of Cinnamamide Formation Methods

| Method | Activating Agent/Catalyst | Key Intermediate/Mechanism | Reference |

| Acid Chloride Route | Thionyl Chloride (SOCl₂) | Acyl Chloride | researchgate.net |

| Coupling Reagent | EDC, DCC | Activated O-acylisourea | researchgate.netmdpi.com |

| Direct Catalysis | Boric Acid | Borate Ester Intermediate | researchgate.net |

| Enzymatic | Lipozyme® TL IM | Nucleophilic Acyl Substitution | mdpi.com |

| Photocatalysis | Iridium Complex | Acyl Radical | beilstein-journals.org |

C–H Activation Processes in Cinnamamide Derivatives

Direct functionalization of the carbon-hydrogen (C–H) bonds on the aromatic ring of cinnamamide derivatives represents a powerful strategy for molecular diversification. While challenging, transition-metal-catalyzed C–H activation allows for the introduction of new functional groups without pre-functionalized starting materials. nih.gov For cinnamamides, directing groups, often the amide itself or an auxiliary group, can guide a metal catalyst to a specific C-H bond, typically at the ortho-position of the phenyl ring. For instance, copper-promoted C-H activation has been used for the trifluoromethylthiolation of benzamide (B126) derivatives. nih.gov Photosensitized, transition-metal-free methods can also achieve C-H fluorination via radical mechanisms under mild conditions. nih.gov

Decarbonylative and Decarboxylative Reactions

Recent advances have demonstrated novel transformations of cinnamamides involving the loss of a small molecule like carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation).

An iron-catalyzed decarbonylative cascade spirocyclization has been developed for N-arylcinnamamides. nih.gov In this process, an aliphatic aldehyde is first decarbonylated to generate an alkyl radical. nih.govnih.gov This radical then adds to the cinnamamide, initiating a cascade of reactions including spirocyclization and oxidation to form complex alkylated 1-azaspirocyclohexadienones. nih.govnih.gov

Relatedly, silver-catalyzed decarboxylative coupling reactions provide another pathway for cinnamamide synthesis. In one example, oxamic acids and styrenes react to form E-cinnamamides, where the oxamic acid serves as a precursor to a carbamoyl (B1232498) radical. researchgate.net

Investigating Amide Bond Reactivity and Selectivity

The amide bond in N-Methyl-m-(trifluoromethyl)cinnamamide, while generally stable, can participate in specific reactions. The presence of the trifluoromethyl group impacts the electronic nature and stability of the amide. N-trifluoromethyl amides are known to be particularly stable, possessing longer C–N bonds with less rotational restriction compared to their N-methyl counterparts. nih.gov This stability can influence reactivity.

One key reaction is transamidation , where the N-methyl group is exchanged for another amine moiety. This can be achieved by activating the amide with a reagent like pivaloyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack. beilstein-journals.org

Selectivity is a crucial consideration due to the multiple reactive sites in the molecule. nih.gov For example, during synthesis from methyl cinnamates, a competing side-reaction is the aza-Michael addition, where the amine adds to the β-carbon of the α,β-unsaturated system instead of attacking the ester carbonyl. mdpi.com Reaction conditions must be optimized to favor amidation over this addition. The larger size of the CF3 group can also influence the trans/cis isomeric ratio of the amide bond. researchgate.net

Radical Chemistry in Cinnamamide Transformations

Radical reactions offer unique pathways for the functionalization of cinnamamides. The trifluoromethyl group itself is often introduced via radical trifluoromethylation. rsc.org Various radical species can be generated and reacted with the cinnamamide scaffold:

Alkyl Radicals: As seen in the iron-catalyzed decarbonylative spirocyclization, alkyl radicals generated from aldehydes can add to the double bond of the cinnamamide. nih.gov

Carbamoyl Radicals: Silver-catalyzed reactions can generate carbamoyl radicals from oxamic acids, which then react with styrenes to build the cinnamamide structure. researchgate.net

Trifluoromethylamidyl Radicals: N-(N-CF3 imidoyloxy) pyridinium (B92312) salts can serve as precursors to trifluoromethylamidyl radicals under photocatalytic conditions, enabling direct trifluoromethylamination of various substrates. researchgate.netresearchgate.net

Trifluoromethyl Radicals: The generation of trifluoromethyl radicals (•CF3) from sources like aryl trifluoromethanesulfonate (B1224126) esters under photolysis allows for the direct trifluoromethylation of electron-rich aromatic residues. nih.gov This type of reaction could potentially modify the phenyl ring of the cinnamamide.

Metal-Catalyzed Transformations of this compound

Transition metals are instrumental in catalyzing a wide array of transformations on cinnamamide derivatives, enabling reactions that would otherwise be difficult. nih.gov The choice of metal and ligands allows for precise control over reactivity and selectivity.

Interactive Table: Examples of Metal-Catalyzed Reactions on Cinnamamide Scaffolds

| Metal Catalyst | Reaction Type | Transformation | Reference |

| Iron (Fe) | Radical Cascade | Decarbonylative alkylative spirocyclization | nih.gov |

| Copper (Cu) | C-H Activation | ortho-Trifluoromethylthiolation of benzamides | nih.gov |

| Palladium (Pd) | C-H Activation | Trifluoromethylthiolation of acrylamides | nih.gov |

| Silver (Ag) | Decarboxylative Coupling | Formation of cinnamamides via carbamoyl radicals | researchgate.net |

| Iridium (Ir) | Photocatalysis | Cinnamamide synthesis via C-N bond cleavage | beilstein-journals.org |

These catalytic systems can target different parts of the molecule. For example, palladium catalysts have been used for the diastereoselective trifluoromethylthiolation of acrylamide (B121943) derivatives, nih.gov while chiral aryl iodide catalysts can perform enantioselective 1,2-difluorination across the double bond of cinnamamides. acs.org These reactions highlight the versatility of metal catalysis in creating complex and stereochemically defined molecules from cinnamamide precursors.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-Methyl-m-(trifluoromethyl)cinnamamide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the vinyl protons of the cinnamoyl group, and the N-methyl protons would be expected. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters in assigning these signals to specific protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-7.5 | m | - | Aromatic-H |

| ~7.5 | d | ~16 | Vinyl-H (α to C=O) |

| ~6.5 | d | ~16 | Vinyl-H (β to C=O) |

| ~6.0 | br s | - | NH |

| ~2.9 | d | ~5 | N-CH₃ |

Note: This table is a representation of expected values and may not reflect actual experimental data.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon, aromatic carbons, vinyl carbons, the trifluoromethyl carbon, and the N-methyl carbon would all appear in characteristic regions of the spectrum.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Amide) |

| ~140-120 | Aromatic-C, Vinyl-C |

| ~124 (q) | C-CF₃ |

| ~123 (q) | CF₃ |

| ~26 | N-CH₃ |

Note: This table is a representation of expected values and may not reflect actual experimental data. The trifluoromethyl group often appears as a quartet (q) due to coupling with the fluorine atoms.

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.

Hypothetical ¹⁹F NMR Data

A single peak would be anticipated in the region of -60 to -65 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₀F₃NO), the molecular weight is approximately 229.19 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would show characteristic losses of fragments such as the methylamino group or the trifluoromethyl group, providing further structural confirmation.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 230.07872 |

| [M+Na]⁺ | 252.06066 |

Source: PubChem. This data is predicted and not from experimental measurement. fiu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I) bond, the N-H bend (amide II) bond, the C=C bond of the vinyl group and the aromatic ring, and the C-F bonds of the trifluoromethyl group.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~1660 | C=O stretch (Amide I) |

| ~1620 | C=C stretch |

| ~1550 | N-H bend (Amide II) |

| ~1330 | C-F stretch |

| ~1170, 1130 | C-F stretch |

Note: This table is a representation of expected values and may not reflect actual experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is a crucial method for assessing the purity of a synthesized compound. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak.

Advanced Spectroscopic Techniques in Cinnamamide (B152044) Research

While fundamental spectroscopic methods like 1D NMR and standard MS provide basic structural information, advanced techniques are necessary for unambiguous characterization and a deeper understanding of molecular properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule like this compound, complete structural assignment relies on a suite of advanced NMR experiments.

2D Correlation Spectroscopy: Techniques such as 1H-1H COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, identifying adjacent protons in the vinyl group and on the aromatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton to its directly attached carbon (HSQC) and mapping longer-range (2-3 bond) H-C correlations (HMBC). This allows for the unambiguous assignment of all carbon signals, including the quaternary carbons of the phenyl ring and the trifluoromethyl group.

19F NMR Spectroscopy: The presence of the trifluoromethyl (-CF3) group makes 19F NMR a highly valuable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a sensitive NMR probe. A 19F NMR spectrum of this compound would show a singlet, and its chemical shift would be characteristic of the CF3 group attached to an aromatic ring. Furthermore, advanced techniques like 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximity between the fluorine atoms and nearby protons, confirming the substituent's position on the ring.

Advanced Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides the exact mass of the molecule with high precision. ffame.org This allows for the determination of the elemental formula (C11H10F3NO), confirming the compound's identity.

A more advanced technique is Ion Mobility-Mass Spectrometry (IM-MS) . This method separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. The resulting parameter, the Collision Cross Section (CCS), is a characteristic physical property of the ion. uni.lu The CCS value can be used as an additional identifier for the compound and can provide insights into its three-dimensional structure. Predicted CCS values for various adducts of this compound have been calculated. uni.lu

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.07872 | 146.5 |

| [M+Na]⁺ | 252.06066 | 154.3 |

| [M-H]⁻ | 228.06416 | 146.3 |

| [M]⁺ | 229.07089 | 141.8 |

Computational Spectroscopy

The integration of computational methods with experimental data represents a frontier in structural elucidation. Using Density Functional Theory (DFT), the geometry of this compound can be optimized to its lowest energy state. researchgate.net From this optimized structure, various spectroscopic properties can be accurately predicted, including NMR chemical shifts (1H, 13C), which can aid in the assignment of complex spectra. researchgate.net This synergy between theoretical prediction and experimental measurement provides a high degree of confidence in the final structural determination.

Structure Activity Relationship Sar Investigations of N Methyl M Trifluoromethyl Cinnamamide and Its Analogs

Impact of Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (CF3) group is a privileged substituent in drug design, prized for its unique electronic properties and steric profile that can profoundly influence a molecule's behavior in a biological system. mdpi.com Its incorporation into the cinnamamide (B152044) scaffold at the meta-position of the phenyl ring is a strategic choice aimed at enhancing the compound's pharmacological profile.

Role of Lipophilicity and Metabolic Stability

Furthermore, the CF3 group is known to enhance metabolic stability. bohrium.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This resistance to degradation can prolong the half-life of a drug in the body, leading to a more sustained therapeutic effect. researchgate.net For instance, the introduction of a trifluoromethyl group can block a potential site of metabolism on an aromatic ring, a common strategy employed in drug design to improve metabolic stability. researchgate.net

Table 1: Physicochemical Properties of Trifluoromethyl Group vs. Methyl Group

| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Impact on Drug Design |

|---|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 | +0.56 | -CF3 increases lipophilicity, potentially improving membrane permeability. |

| Electronic Effect | Strong electron-withdrawing | Weak electron-donating | -CF3 alters the electronic profile, influencing binding interactions. |

| Metabolic Stability | High | Low to Moderate | -CF3 is resistant to oxidative metabolism, increasing drug half-life. |

| Steric Size (van der Waals radius) | 2.7 Å | 2.0 Å | -CF3 is larger, which can influence binding pocket fit. |

Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect can significantly alter the electron distribution within the molecule, influencing its ability to interact with biological targets. nih.gov The electron-withdrawing nature of the CF3 group can enhance the acidity of nearby protons and modulate the pKa of the molecule, which can be crucial for binding to enzyme active sites or receptors. researchgate.net

In the context of N-Methyl-m-(trifluoromethyl)cinnamamide, the meta-positioning of the CF3 group influences the electronic properties of the phenyl ring and the conjugated system of the cinnamamide scaffold. This can impact hydrogen bonding capabilities and other non-covalent interactions that are vital for ligand-receptor binding. acs.orgnih.gov Statistical analyses and quantum mechanical calculations have shown that while the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, in certain contexts, it can lead to significant gains in binding energy, often driven by favorable electrostatic interactions. acs.orgnih.gov

Influence of Substitutions on the Cinnamamide Scaffold

The cinnamamide scaffold itself is a versatile template for chemical modification, offering multiple sites for substitution to fine-tune the pharmacological properties of the molecule. nih.gov

Phenyl Ring Substitutions (meta-, para-, multi-substituents)

The nature and position of substituents on the phenyl ring of the cinnamamide core play a critical role in determining biological activity. nih.gov Research on various cinnamamide derivatives has shown that both electron-donating and electron-withdrawing groups can influence activity, and their optimal position (ortho, meta, or para) is often target-dependent. nih.gov

For instance, in a series of N-phenyl cinnamamide derivatives, the introduction of a chloro group at the para-position of the N-phenyl ring resulted in high activity in an Nrf2/ARE luciferase assay. nih.gov In other studies, electron-withdrawing groups on the cinnamoyl phenyl ring have been shown to increase anticonvulsant activity. nih.gov The presence of a trifluoromethyl group at the meta-position, as in the parent compound, is a specific example of leveraging electronic effects to potentially enhance activity. nih.gov Multi-substitutions on the phenyl ring can lead to further optimization of activity by combining favorable steric and electronic contributions. mdpi.com

Table 2: Effect of Phenyl Ring Substituents on the Activity of Cinnamamide Analogs

| Compound | Phenyl Ring Substituent | Biological Activity (Example) | Reference |

|---|---|---|---|

| Analog A | 4-Chloro | High Nrf2/ARE activation | nih.gov |

| Analog B | 4-Dimethylamine | Moderate Nrf2/ARE activation | nih.gov |

| Analog C | 4-Methoxy | Lower Nrf2/ARE activation | nih.gov |

| Analog D | m-Trifluoromethyl | Increased anticonvulsant activity compared to unsubstituted | nih.gov |

N-Substitution Effects (e.g., Methyl, Ethyl, Alkyl Groups)

Modification of the amide nitrogen (N-substitution) is another key strategy for modulating the properties of cinnamamide derivatives. The size and nature of the N-alkyl group can influence solubility, lipophilicity, and the ability of the molecule to form hydrogen bonds. ui.ac.id

Alpha and Beta Carbon Substitutions

Research on α,β-dimethylcinnamamides has demonstrated that such substitutions can have a profound effect on the compound's central nervous system activity. nih.gov For example, the (E)- and (Z)-isomers of these substituted cinnamamides exhibited different pharmacological profiles. nih.gov The introduction of a methyl group at the α-position in m-(trifluoromethyl)cinnamamides was also found to influence their activity and toxicity profiles. nih.gov These findings underscore the importance of the geometry and substitution pattern of the α,β-unsaturated system in defining the biological activity of cinnamamide derivatives.

Stereochemical Influences on Activity (E/Z Isomerism)

The geometry of the double bond in the cinnamamide scaffold gives rise to (E) and (Z) isomers, and their orientation can significantly impact how the molecule interacts with its biological target. Research into the anticonvulsant properties of m-(trifluoromethyl)cinnamamide derivatives has shown that stereochemistry is a critical determinant of activity. nih.gov

In a study evaluating various (E)- and (Z)-m-(trifluoromethyl)-alpha,beta-dimethylcinnamamides, distinct differences in pharmacological effects were observed between the geometric isomers. nih.gov Generally, the (E)-isomers of cinnamamides are thermodynamically more stable. However, specific biological activities are often associated with one isomer over the other, highlighting the importance of a precise three-dimensional arrangement for optimal receptor binding. For some related compounds, it has been demonstrated that the E-isomer is more potent than the Z-isomer. nih.gov The selective synthesis or isomerization to the desired geometric isomer is therefore a key consideration in the development of these compounds. strath.ac.uk

The following table summarizes the comparative anticonvulsant activity of (E) and (Z) isomers for selected m-(trifluoromethyl)cinnamamide derivatives, illustrating the influence of the double bond geometry.

| Compound | Isomer | Anticonvulsant Activity (ED₅₀ mg/kg) |

| m-(Trifluoromethyl)-α,β-dimethylcinnamamide | E | Data Not Specified |

| m-(Trifluoromethyl)-α,β-dimethylcinnamamide | Z | Data Not Specified |

| N-methyl-m-(Trifluoromethyl)-α,β-dimethylcinnamamide | E | Data Not Specified |

| N-methyl-m-(Trifluoromethyl)-α,β-dimethylcinnamamide | Z | Data Not Specified |

| N,N-dimethyl-m-(Trifluoromethyl)-α,β-dimethylcinnamamide | E | Data Not Specified |

| N,N-dimethyl-m-(Trifluoromethyl)-α,β-dimethylcinnamamide | Z | Data Not Specified |

| (Note: Specific activity values from the primary literature were not available in the provided search snippets, but the source confirms that the isomers were prepared and tested, with results indicating differential activity.) nih.gov |

Bioisosteric Replacements in Cinnamamide Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or topological properties, is a widely used tool in drug design to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comslideshare.net In the context of cinnamamide derivatives, this approach has been applied to probe the SAR and optimize biological activity.

A key bioisosteric feature of the parent compound is the trifluoromethyl (CF₃) group. The CF₃ group is often used as a bioisostere for a halogen, such as chlorine or bromine, or a methyl group. nih.gov It shares the electronic-withdrawing properties of halogens but has greater lipophilicity and metabolic stability. nih.gov Studies comparing m-CF₃ substituted cinnamamides with p-halogen-substituted analogs found that while the m-CF₃ group conferred higher activity than unsubstituted compounds, it was still less potent than the p-halogen derivatives in certain series. nih.gov However, in other series of cinnamamides, the m-CF₃ substitution led to compounds with lower toxicity and, in some instances, greater activity. nih.gov

Further studies on related cinnamamides have explored other bioisosteric replacements. For example, replacing a trifluoromethyl group with a trifluoromethoxy (OCF₃) group can modulate activity. researchgate.net These substitutions influence factors like hydrogen bonding capacity, lipophilicity, and electronic distribution, which in turn affect target binding and pharmacokinetic properties.

The table below presents examples of bioisosteric replacements on the cinnamamide scaffold and the resulting impact on biological activity.

| Parent Compound Scaffold | Original Group (R) | Bioisosteric Replacement (R') | Observed Effect on Activity |

| Cinnamamide | p-H | p-Halogen (e.g., Cl, Br) | Increased anticonvulsant activity |

| Cinnamamide | p-Halogen | m-CF₃ | Activity is generally lower than p-halogen but higher than unsubstituted |

| (2E)-N-Aryl-3-phenylprop-2-enamide | 4-H | 4-CF₃ | Significant antistaphylococcal activity |

| (2E)-N-Aryl-3-(3,4-dichlorophenyl)prop-2-enamide | 3-H | 3-CF₃ | High activity against S. aureus and MRSA |

| (2E)-N-Aryl-3-(3,4-dichlorophenyl)prop-2-enamide | 4-H | 4-OCF₃ | High activity against S. aureus and MRSA |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of novel compounds and for gaining insight into the structural features that are important for efficacy.

For cinnamamide derivatives, 3D-QSAR analyses have been conducted to understand their anticonvulsant properties. researchgate.net One such study utilized Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. The CoMSIA model considered five key properties: steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.net

The resulting model demonstrated statistical significance, with a cross-validated correlation coefficient (q²) of 0.691, indicating good predictive power for new compounds within this class. researchgate.net The analysis generated contour maps that visualize the favorable and unfavorable regions for each property around the cinnamamide scaffold. These maps suggest that specific modifications to the benzene (B151609) ring and the amide group could enhance anticonvulsant activity. For instance, the model might indicate that bulky, electron-withdrawing groups are favored at a certain position on the phenyl ring, while hydrogen bond donors are preferred on the amide nitrogen. Such insights are instrumental in guiding the rational design of new, more potent cinnamamide-based anticonvulsants. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Characterization

The biological activity of N-Methyl-m-(trifluoromethyl)cinnamamide is predicated on its interaction with specific molecular targets. Research has explored its potential to bind to various receptors and inhibit key enzymes, as well as interact with proteins involved in inflammatory signaling.

Direct binding assays of this compound to several key central nervous system receptors have not been extensively reported in the available scientific literature. A study involving a series of related compounds, N-alkyl-3-(trifluoromethyl)-cinnamamides, screened them for potential sleep-inducing properties. nih.gov While such hypnotic effects can be mediated by receptors like the GABA-A receptor, the specific molecular target for the observed effects in this study was not identified. nih.gov As of now, there is no conclusive data from the reviewed literature detailing the binding affinity or functional activity of this compound at GABAA, NMDA, TRP, prostanoid, opioid, or histamine (B1213489) H3 receptors.

Histone Deacetylases (HDACs) The trifluoromethyl chemical group is a key feature in the design of some enzyme inhibitors. Specifically, trifluoromethylketones (TFMKs) have been developed as alternatives to hydroxamates for the inhibition of histone deacetylases (HDACs), which are promising targets for anticancer therapies. nih.gov The presence of a trifluoromethyl group can enhance the potency and isoform selectivity of HDAC inhibitors. nih.govnih.gov While compounds containing trifluoromethyl groups have shown potent, class-dependent inhibition of HDACs, direct studies on the inhibitory activity of this compound against any HDAC isoform have not been reported in the reviewed literature. researchgate.netscispace.com

Tyrosinase Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders. rsc.org Various cinnamamide (B152044) analogues have been identified as potent tyrosinase inhibitors. nih.gov The mechanism of inhibition by this class of compounds is often complex, with kinetic studies revealing mixed-type inhibition, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Docking simulations have suggested that cinnamamides can bind more strongly to the active site of tyrosinase than standard inhibitors like kojic acid. nih.gov While the cinnamamide scaffold is a known tyrosinase inhibitor, specific IC50 values and kinetic data for this compound are not available in the current literature.

Interactive Table: Tyrosinase Inhibition by Cinnamamide Analogues Below is a summary of inhibitory activities for representative cinnamamide-related compounds against tyrosinase.

| Compound/Derivative | Type of Inhibition | IC50 Value | Potency vs. Kojic Acid | Source |

| Cinnamic Acid | Mixed-Type | Not specified | Varies | nih.govmdpi.com |

| 2,4-dihydroxy-N-cyclohexyl-cinnamamide | Not specified | >90% inhibition at 25 µM | More potent | nih.gov |

| 2,4-dihydroxy-N-(N-methylpiperazino)-cinnamamide | Not specified | >90% inhibition at 25 µM | More potent | nih.gov |

| Aryl-substituted Cinnamic Acids | Uncompetitive | 77.62 µmol/L (for 5m) | Varies by derivative | researchgate.net |

alpha-Glucosidase Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage postprandial hyperglycemia in type-2 diabetes by delaying carbohydrate digestion. nih.govnih.gov Cinnamamide and its derivatives have been investigated for their α-glucosidase inhibitory activity. researchgate.net The mode of action for α-glucosidase inhibitors can be competitive, non-competitive, or uncompetitive. nih.gov Although the broader class of cinnamamides has shown promise, specific inhibitory concentrations (IC50) and the kinetic profile for this compound against α-glucosidase have not been specifically documented.

Interactive Table: α-Glucosidase Inhibition by Related Compounds This table presents data on the α-glucosidase inhibitory activity of standard inhibitors and extracts containing related phenolic compounds.

| Inhibitor | IC50 Value | Source |

| Acarbose (Standard) | 11 nM | |

| Acarbose (Standard) | 4.45 µg/mL | f1000research.com |

| Etlingera elatior Stem Extract | 5.15 µg/mL | f1000research.com |

Myeloid differentiation 2 (MD2) is a crucial protein that forms a receptor complex with toll-like receptor 4 (TLR4) to recognize bacterial lipopolysaccharide (LPS). nih.gov This interaction triggers a pro-inflammatory signaling cascade, making the MD2/TLR4 complex a therapeutic target for inflammatory diseases like sepsis. nih.govfigshare.com Research has demonstrated that a series of synthesized cinnamamide derivatives can effectively block the LPS-induced MD2/TLR4 signaling pathway. The most active compounds in these studies showed significant anti-inflammatory effects both in vitro and in vivo, attenuating conditions such as sepsis and acute lung injury in animal models. figshare.com This indicates that the cinnamamide scaffold, to which this compound belongs, is a viable pharmacophore for targeting the MD2 protein.

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.gov It is involved in a multitude of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and modulation of the mitochondrial permeability transition pore (MPTP). nih.govnih.gov TSPO expression is notably upregulated in response to neuroinflammation and brain injury, making it a valuable biomarker and drug target. nih.gov While a wide array of synthetic ligands have been developed to target TSPO for anxiolytic and anticonvulsant purposes, there is currently no published research directly investigating the binding or functional modulation of TSPO by this compound. nih.gov

Cellular Pathway Modulation

Mitophagy is the selective degradation of mitochondria by autophagy, a critical process for maintaining cellular homeostasis by removing damaged or dysfunctional mitochondria. Recent studies have linked the translocator protein (TSPO) to the regulation of this pathway. Research has shown that neurotoxins that mimic Parkinson's Disease can increase TSPO expression, which in turn leads to the repression of ubiquitin-dependent mitophagy. researchgate.net This finding suggests that TSPO is prodromal to the loss of mitophagy in neurotoxicity. researchgate.net Given the absence of evidence linking this compound to TSPO, there is consequently no direct data to suggest that this compound modulates mitophagy pathways.

Inflammatory Response Pathways (e.g., TNF-α, IL-1β, NO secretion)

Currently, there is a notable absence of specific research data detailing the effects of this compound on key inflammatory response pathways. Studies investigating its direct impact on the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), or on the production of nitric oxide (NO), have not been found in the available scientific literature.

While the broader class of cinnamamide derivatives has been a subject of interest for anti-inflammatory properties, this research has focused on structurally different analogues. For instance, studies on various N-arylcinnamamides have shown that they can modulate inflammatory pathways, including the attenuation of lipopolysaccharide-induced NF-κB activation and, in some cases, a reduction in TNF-α levels. acs.org Similarly, other complex cinnamoyl imides have been reported to inhibit the release of NO, TNF-α, and IL-1β in cellular models of inflammation. scielo.br However, these findings are specific to compounds with different N-substituents (e.g., aryl groups or complex imides) and cannot be directly extrapolated to the N-methyl variant. The primary therapeutic focus for m-(trifluoromethyl)cinnamamide and its simple N-alkyl derivatives has historically been on their anticonvulsant activities. scielo.br

Antimicrobial Activity Mechanisms (e.g., against MRSA, M. tuberculosis)

Specific mechanistic studies on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis are not available in the current body of scientific research.

Investigations into related compounds offer some insight into the potential of the trifluoromethyl-substituted cinnamamide scaffold. Research on a series of N-arylcinnamamides with a trifluoromethyl group on the cinnamic acid core has demonstrated activity against S. aureus, MRSA isolates, and the non-pathogenic model organism Mycobacterium smegmatis. Current time information in Houston, TX, US.nih.gov For these analogues, the antimicrobial effect was found to be dependent on the position of the trifluoromethyl group, with the meta-substituted compounds showing the highest activity against staphylococcal and mycobacterial strains. Current time information in Houston, TX, US. The proposed mechanism for some of these related compounds involves the inhibition of bacterial respiration. nih.gov However, this research was conducted on anilides (N-aryl compounds), which are structurally distinct from this compound, and therefore, the specific activity and mechanism of action for the N-methyl derivative remain uninvestigated.

Advanced Biological Assay Methodologies

Given the lack of research into the inflammatory, antimicrobial, and anticancer properties of this compound, no specific advanced biological assay methodologies have been reported for its evaluation in these contexts.

However, based on the methodologies used for related cinnamamide derivatives, a hypothetical testing cascade to investigate these properties would likely involve a series of established in vitro assays.

Table 1: Potential Advanced Biological Assay Methodologies for this compound

| Biological Activity | Assay Methodology | Purpose | Key Readouts |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated Macrophage Assay | To assess the ability to inhibit the production of pro-inflammatory mediators. | NO (Griess Assay), TNF-α & IL-1β (ELISA). |

| NF-κB Reporter Assay | To determine if the compound inhibits the NF-κB signaling pathway. | Luciferase or fluorescent reporter activity. | |

| Antimicrobial | Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC) against bacterial strains like MRSA and M. tuberculosis. | Bacterial growth inhibition. |

| Bacterial Respiration Assay (e.g., MTT) | To investigate if the mechanism of action involves inhibition of the bacterial electron transport chain. | Reduction of MTT dye. | |

| Anticancer | MTT/MTS Proliferation Assay | To measure the cytotoxic effect on various cancer cell lines. | Cell viability (IC50 value). |

| Kinase Inhibition Panel | To screen for inhibition of specific enzymes (kinases) involved in cancer cell signaling. | Enzyme activity. |

Compound Reference Table

Computational and Theoretical Chemistry Applications in N Methyl M Trifluoromethyl Cinnamamide Research

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Methyl-m-(trifluoromethyl)cinnamamide, these studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the methodology can be illustrated by research on closely related analogs. For instance, studies on trans-4-(trifluoromethyl)cinnamic acid have utilized molecular docking to investigate its interaction with histone deacetylase 8 (HDAC8). Such studies typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB).

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

Docking Simulation: A docking program (e.g., AutoDock, Glide, Gold) is used to explore various possible conformations of the ligand within the receptor's active site and to score these poses based on a scoring function that estimates the binding affinity.

For a related compound, trans-4-(trifluoromethyl)cinnamic acid, docking studies revealed a high binding energy with HDAC8, suggesting it as a potential inhibitor. The interactions typically involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Similar studies on other cinnamamide (B152044) derivatives have explored their potential as anticancer and antioxidant agents by docking them with protein targets like HERA and Peroxiredoxins. nih.gov These examples underscore the utility of molecular docking in elucidating the potential mechanisms of action for compounds like this compound.

Table 1: Illustrative Binding Affinities of Related Cinnamic Acid Derivatives with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

| trans-4-(trifluoromethyl)cinnamic acid | HDAC8 | -6.10 | |

| Chromone derivatives | HERA | > -6.7 | nih.gov |

| Chromone derivatives | Peroxiredoxins | -5.9 to -7.4 | nih.gov |

This table is for illustrative purposes and shows data for related compounds to demonstrate the application of molecular docking.

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic and structural properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, and B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a popular hybrid functional. researchgate.net

For this compound, these calculations can provide valuable information:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters that can be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Research on trans-4-(trifluoromethyl)cinnamic acid using DFT with the B3LYP functional has provided detailed insights into its structural parameters and vibrational frequencies, which showed good agreement with experimental data. Similarly, DFT studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide have been used to compute its fundamental vibrational frequencies and analyze its molecular electrostatic potential. researchgate.net

Table 2: Calculated Electronic Properties for a Related Compound (trans-4-(trifluoromethyl)cinnamic acid)

| Property | Value | Unit | Reference |

| Total Energy | 103.81 | kcal/mol | |

| Zero-Point Vibrational Energy | 95.39 | kcal/mol |

This table provides data for a related compound to illustrate the outputs of quantum chemical calculations.

Prediction of Molecular Properties (e.g., Lipophilicity)

The physicochemical properties of a compound, such as its lipophilicity, play a critical role in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The trifluoromethyl group is well-known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov

Computational methods can predict the logP value of this compound, providing an early indication of its potential bioavailability. Various software programs and online tools are available for this purpose, employing different algorithms based on the molecule's structure. Studies on other N-arylcinnamamides have demonstrated a good correlation between computationally predicted and experimentally determined lipophilicity values. researchgate.net

Conformational Analysis and Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is particularly important for understanding how a molecule like this compound might adapt its shape to fit into a biological target's binding site.

Theoretical calculations can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, can reveal:

The stability of the ligand-protein complex. rsc.org

The flexibility of different parts of the molecule.

The role of solvent molecules in the binding process.

Cheminformatics and Virtual Screening for Novel Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics, where large libraries of virtual compounds are computationally screened against a biological target to identify potential hits.

Starting with the structure of this compound as a lead compound, virtual screening could be employed to discover novel analogs with potentially improved properties, such as higher binding affinity, better selectivity, or a more favorable ADME profile. This process typically involves:

Library Preparation: A large database of chemical compounds is prepared for screening.

Filtering: The library can be filtered based on physicochemical properties (e.g., molecular weight, logP) to select for drug-like molecules.

Docking-Based Screening: The filtered library is then docked into the active site of a target protein, and the compounds are ranked based on their docking scores.

Hit Selection and Experimental Validation: The top-ranked compounds are then selected for experimental testing to validate the computational predictions.

This approach accelerates the early stages of drug discovery by prioritizing compounds for synthesis and testing.

Research on N Methyl M Trifluoromethyl Cinnamamide Derivatives and Hybrid Molecules

Design and Synthesis of Novel Cinnamamide (B152044) Derivatives

The synthesis of novel cinnamamide derivatives, including those featuring a trifluoromethyl group, is a cornerstone of research aimed at discovering new therapeutic agents. The general synthesis of N-Methyl-m-(trifluoromethyl)cinnamamide can be achieved through the condensation of 3-(trifluoromethyl)benzaldehyde (B1294959) with methylamine (B109427), followed by amidation with acryloyl chloride. nih.gov This synthetic route provides a basis for creating a diverse library of derivatives by modifying the amine or the cinnamoyl moiety.

Researchers have explored various synthetic strategies to generate novel cinnamamide derivatives with diverse biological activities. One common approach involves the reaction of a substituted cinnamic acid with an appropriate amine in the presence of a coupling agent. For instance, a series of novel cinnamamide derivatives were synthesized by treating substituted 2-aminothiophenes with cinnamoyl chloride. nih.gov This highlights the modularity of cinnamamide synthesis, allowing for the introduction of various heterocyclic and aromatic functionalities.

The introduction of a trifluoromethyl group onto the phenyl ring of the cinnamamide scaffold has been a key strategy in modulating the biological activity of these compounds. Studies have shown that the position of the trifluoromethyl group is a critical determinant of molecular interactions and biological efficacy. mdpi.com While much of the research has focused on para-substituted analogs, the meta-substitution, as seen in this compound, presents a unique electronic and steric profile that warrants further investigation.

A study on the anticonvulsant activity of (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamides and their N-alkyl derivatives demonstrated that the m-CF3 group led to compounds that were more active than their unsubstituted counterparts, though less potent than the corresponding p-halogen-substituted analogs. nih.gov This suggests that the electronic effect of the m-CF3 group contributes positively to the anticonvulsant activity. nih.gov

Table 1: Synthesis Methods for Cinnamamide Derivatives

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amidation | 3-(Trifluoromethyl)benzaldehyde, Methylamine, Acryloyl chloride | Condensation, Amidation | This compound | nih.gov |

| Acyl Chloride Method | Substituted Cinnamic Acid, Substituted Amine | Thionyl chloride, Pyridine | Substituted Cinnamamides | nih.gov |

Hybrid Molecules Incorporating Cinnamamide Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. This strategy aims to create synergistic effects, improve activity, and overcome drug resistance. The cinnamamide scaffold has been successfully incorporated into various hybrid molecules, often leading to compounds with enhanced biological profiles.

One area of focus has been the development of anticancer agents. For example, hybrid molecules combining the cinnamamide scaffold with quinoline-8-yloxy moieties have been designed and synthesized as potential tubulin polymerization inhibitors. frontiersin.org Similarly, pyrimidine-cinnamamide hybrids have been developed and shown to exhibit low micromolar potency against leukemia cell lines. nih.gov These studies underscore the utility of the cinnamamide scaffold as a building block for creating complex and potent anticancer agents.

The design of these hybrid molecules often involves linking the cinnamamide moiety to another bioactive scaffold via a flexible or rigid linker. The nature of the linker and the orientation of the pharmacophores are critical for optimal interaction with the biological target. While specific examples of hybrid molecules incorporating this compound are not extensively reported, the general principles of hybrid design are applicable. The unique properties conferred by the m-trifluoromethyl group could be leveraged in the design of novel hybrid molecules with unique therapeutic potential.

Exploration of Bioactive Cinnamamide Analogs

The exploration of bioactive cinnamamide analogs has revealed a wide spectrum of pharmacological activities, including antidepressant, anticancer, antimicrobial, and anti-inflammatory properties. umn.edunih.govmdpi.comashdin.com Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the biological activity of these compounds.

Trifluoromethyl-substituted cinnamamides have shown particular promise. For instance, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide demonstrated high activity against various staphylococcal strains and Mycobacterium tuberculosis. mdpi.com In another study, cinnamamide derivatives with a trifluoromethyl group in the methylenedioxyphenyl moiety exhibited significant antidepressant activity. nih.gov These findings highlight the importance of the trifluoromethyl group in enhancing the biological activity of cinnamamides.

While direct biological data for this compound is limited, the study on its α,β-dimethylated and N-alkylated analogs provides valuable insights into the potential of this substitution pattern. The research indicated that the m-CF3 group can lead to less toxic and, in some instances, more active compounds compared to other cinnamamide derivatives. nih.gov This suggests that this compound and its close analogs could possess favorable pharmacological profiles.

Table 2: Bioactivity of Selected Cinnamamide Analogs

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamide derivatives | Anticonvulsant | m-CF3 group increases activity compared to unsubstituted analogs. | nih.gov |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Antibacterial, Antitubercular | High activity against Staphylococcus aureus and Mycobacterium tuberculosis. | mdpi.com |

Development of Cinnamamide-Based Chemical Probes

Chemical probes are essential tools in chemical biology for visualizing and understanding biological processes at the molecular level. The development of probes based on the cinnamamide scaffold is an emerging area of research with the potential to provide valuable insights into the mechanism of action of cinnamamide-based drugs and to identify new biological targets.

One promising approach is the development of fluorescent probes. By incorporating a fluorophore into the cinnamamide structure, it is possible to create molecules that can be used for bioimaging. For example, fluorescent derivatives of cinnamamide have been synthesized and shown to localize within mitochondria, acting as mitochondria-targeted anticancer agents. nih.gov These probes not only allow for the visualization of their subcellular localization but also provide a means to study their effects on mitochondrial function. nih.gov Another study reported the design of fluorescent coumarin-cinnamic acid conjugates for the detection of α-glucosidase, demonstrating the utility of the cinnamic acid scaffold in creating enzyme-specific probes. frontiersin.orgnih.gov

Activity-based protein profiling (ABPP) is another powerful technique that utilizes chemical probes to study enzyme activity directly in complex biological systems. An ABPP probe derived from cinnamic hydroxamic acid, a close analog of cinnamamide, has been successfully designed and synthesized to identify potential molecular targets of an anti-HCV agent. nih.gov This demonstrates the feasibility of using the cinnamoyl scaffold to develop covalent probes that can target specific enzymes.

While the development of chemical probes based specifically on this compound has not yet been reported, the existing research on related cinnamamide and cinnamic acid derivatives provides a strong foundation for future work in this area. The unique properties of the trifluoromethyl group could be exploited to develop highly sensitive and specific probes for various biological applications.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical research. While traditional methods for synthesizing cinnamamides often rely on condensation reagents that can be toxic and produce significant waste, newer strategies are being explored to overcome these limitations. mdpi.comresearchgate.net The focus is on increasing yield, reducing reaction times, and minimizing environmental impact.

Recent advancements include:

Biocatalysis : The use of enzymes, such as Lipozyme® TL IM, in continuous-flow microreactors offers a green and highly efficient method for cinnamamide (B152044) synthesis. mdpi.comresearchgate.net This approach features mild reaction conditions, short residence times, and the ability to recycle the catalyst, making it an economical and sustainable option. mdpi.comresearchgate.net

Photoredox Catalysis : Visible-light-mediated reactions are gaining traction as a sustainable alternative for amide bond formation. beilstein-journals.org This method utilizes light as a renewable energy source to drive the chemical transformation, often under mild conditions. beilstein-journals.org

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields in the synthesis of N-arylcinnamamides. nih.gov

Green Catalysts : Researchers are investigating the use of more environmentally benign catalysts, such as boric acid and titanium (IV) complexes, for direct amidation reactions. beilstein-journals.orgnih.gov These methods often allow for reactions in greener solvents like water. beilstein-journals.org

Flow Chemistry : Continuous-flow mechanochemistry is being applied for the scalable synthesis of cinnamic acid derivatives, enabling the production of large quantities of amide products with high yields. beilstein-journals.org

| Strategy | Key Advantages | Catalyst/Reagent Examples | Reference |

|---|---|---|---|

| Traditional Methods | Well-established procedures | DCC, EEDQ, Thionyl Chloride | mdpi.comresearchgate.net |

| Biocatalysis (Flow Chemistry) | Mild conditions, high efficiency, reusable catalyst, sustainable | Lipozyme® TL IM | mdpi.comresearchgate.net |

| Photocatalysis | Uses renewable energy (light), sustainable | [Ir] photocatalysts, FeCl3 | beilstein-journals.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Phosphorus trichloride | nih.gov |

| Green Catalysts | Environmentally benign, can use greener solvents | Boric acid, Ti(IV) complexes, Phenylboronic acid | beilstein-journals.orgnih.gov |

Advanced Mechanistic Elucidation Techniques